N'~1~,N'~5~-BIS[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PENTANEDIHYDRAZIDE
Beschreibung
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is a complex organic compound with the molecular formula C21H18Br2N4O6 and a molar mass of 582.19882 g/mol This compound features a pentanedihydrazide backbone with two 6-bromo-1,3-benzodioxol-5-yl groups attached via methylene linkages
Eigenschaften
Molekularformel |
C21H18Br2N4O6 |
|---|---|
Molekulargewicht |
582.2g/mol |
IUPAC-Name |
N,N'-bis[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C21H18Br2N4O6/c22-14-6-18-16(30-10-32-18)4-12(14)8-24-26-20(28)2-1-3-21(29)27-25-9-13-5-17-19(7-15(13)23)33-11-31-17/h4-9H,1-3,10-11H2,(H,26,28)(H,27,29)/b24-8+,25-9+ |
InChI-Schlüssel |
AUIFTLRPTAEPGR-IQEGOQEASA-N |
SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
Isomerische SMILES |
C1OC2=C(O1)C=C(C(=C2)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C3=CC4=C(OCO4)C=C3Br |
Kanonische SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCCC(=O)NN=CC3=CC4=C(C=C3Br)OCO4)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 6-bromo-1,3-benzodioxole: This intermediate can be synthesized from catechol with disubstituted halomethanes.
Condensation Reaction: The 6-bromo-1,3-benzodioxole is then reacted with pentanedihydrazide in the presence of a suitable condensing agent to form the final product.
Analyse Chemischer Reaktionen
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving reagents like sodium borohydride.
Substitution: The bromine atoms in the benzodioxole rings can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxole rings can interact with active sites of enzymes, potentially inhibiting their activity. The methylene linkages and hydrazide groups may also play roles in binding to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide include:
1,3-Benzodioxole: A simpler compound with a similar benzodioxole ring structure.
3,5-Di-tert-butylbenzyl bromide: Another brominated compound with different substituents.
5-(Bromomethyl)-1,3-benzodioxole: Shares the benzodioxole ring and bromine substituent but differs in the overall structure.
N’~1~,N’~5~-bis[(6-bromo-1,3-benzodioxol-5-yl)methylene]pentanedihydrazide is unique due to its specific combination of functional groups and structural complexity, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
